DS-6051B
Description
Introduction to DS-6051B (Taletrectinib)
Definition and Classification
This compound is a synthetic small molecule inhibitor of receptor tyrosine kinases (RTKs), specifically targeting ROS1 (C-ros oncogene 1) and the neurotrophic tyrosine receptor kinase (NTRK) family (NTRK1, NTRK2, NTRK3). Its molecular formula is C₂₉H₃₄FN₅O₅ , with a molecular weight of 551.62 g/mol . Structurally, it features a fluorophenyl group and an imidazo[1,2-b]pyridazin-6-amine core, which contributes to its selective kinase inhibition.
| Molecular Property | Value |
|---|---|
| Molecular Formula | C₂₉H₃₄FN₅O₅ |
| Molecular Weight | 551.62 g/mol |
| AlogP | 4.43 |
| Polar Surface Area | 77.47 Ų |
Key Targets:
- ROS1 : Inhibits autophosphorylation of ROS1, including crizotinib-resistant mutants (e.g., G2032R).
- NTRK1-3 : Blocks NTRK kinase activity, overcoming resistance mutations like G595R and G667C.
Mechanism of Action:
This compound binds to the ATP-binding pockets of ROS1 and NTRK kinases, preventing downstream signaling cascades (e.g., MAPK, PI3K/AKT) critical for tumor growth and survival.
Historical Development
This compound was developed by Daiichi Sankyo as part of its oncology pipeline. Key milestones include:
Preclinical Development :
Clinical Progression :
Partnerships :
Nomenclature and Identifiers
This compound is recognized by multiple synonyms and identifiers:
| Identifier Type | Value |
|---|---|
| CAS Number | 1505515-69-4 |
| PubChem CID | 72694302 (adipate salt) |
| UNII | 6KLL51GNBG |
| ChEMBL ID | CHEMBL4650361 |
| Synonyms | Taletrectinib, AB-106, this compound |
Chemical Structure:
The adipate salt form (this compound adipate) enhances solubility and bioavailability, with the active moiety being 3-[4-[((2R)-2-Aminopropyl)oxy]phenyl]-N-[(1R)-1-(3-fluorophenyl)ethyl]imidazo[1,2-b]pyridazin-6-amine .
Significance in Receptor Tyrosine Kinase Inhibitor Research
This compound addresses critical limitations of earlier ROS1/NTRK inhibitors:
Overcoming Crizotinib Resistance
- ROS1 G2032R Mutation : A solvent-front mutation conferring resistance to crizotinib, lorlatinib, and entrectinib. This compound inhibits this mutant with sub-nanomolar potency (IC₅₀ < 10 nM).
- Preclinical Efficacy : In xenograft models, this compound induced tumor regression in ROS1 G2032R-mutant cancers at doses ≥30 mg/kg, unlike crizotinib or entrectinib.
Properties
Molecular Formula |
C15H23N7O4S |
|---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Synonyms |
DS-6051B; DS 6051B; DS6051B.; Unknown |
Origin of Product |
United States |
Comparison with Similar Compounds
Target Coverage and Preclinical Activity
Key Findings :
Clinical Efficacy
Key Findings :
Key Findings :
Preparation Methods
Chemical Nature and Structural Considerations
DS-6051B is a chemically optimized compound derived through extensive medicinal chemistry efforts aimed at achieving high potency and selectivity against ROS1 and NTRK kinases. Its chemical formula is C29H34FN5O5, and its molecular structure includes key pharmacophores enabling ATP-competitive kinase inhibition.
Lead Identification and Optimization
The preparation of this compound started with high-throughput screening of chemical libraries against ROS1 kinase to identify initial hit compounds. These hits were subjected to robust chemical derivatization and characterization to enhance potency and selectivity. The lead compound exhibited inhibitory activity against ROS1 and multiple NTRK kinases at sub-nanomolar concentrations.
Key steps in the lead optimization included:
- Chemical derivatization to improve binding affinity and kinase selectivity.
- Structure-activity relationship (SAR) studies to refine molecular interactions within the ATP-binding pocket of ROS1 and NTRK.
- Kinase selectivity profiling against a panel of 160 kinases to minimize off-target effects, confirming strong inhibition of ROS1, NTRK1, NTRK3, and moderate inhibition of ALK, ACK, DDR1, and LTK at 0.2 μM concentrations.
Analytical Characterization
Post-synthesis, this compound undergoes rigorous analytical characterization to confirm identity, purity, and activity:
| Parameter | Method/Result |
|---|---|
| Molecular formula | C29H34FN5O5 |
| Purity | >98% by HPLC |
| Solubility | 45 mg/mL in DMSO (81.58 mM) |
| Structural confirmation | NMR, MS, and X-ray crystallography (inferred from standard practices) |
| Kinase inhibition | Sub-nanomolar IC50 for ROS1, NTRK1, NTRK3 |
| Stability | Stable under recommended storage conditions |
These analyses ensure batch-to-batch consistency and suitability for preclinical and clinical studies.
Preclinical Formulation and Pharmacokinetics
This compound is formulated as an oral dosage form, with pharmacokinetic studies demonstrating dose-proportional increases in plasma concentration and bioavailability enhanced modestly by food intake (30-45% increase in Cmax and AUC).
Summary Table of Preparation-Related Data
| Aspect | Details |
|---|---|
| Chemical class | Small molecule tyrosine kinase inhibitor |
| Molecular formula | C29H34FN5O5 |
| Key targets | ROS1, NTRK1, NTRK3 |
| Lead optimization | High-throughput screening → chemical derivatization |
| Kinase selectivity | Strong inhibition of ROS1/NTRK; moderate ALK inhibition |
| Storage conditions | Powder: -20°C (3 years); Solution: -80°C (1 year) |
| Solubility | 45 mg/mL in DMSO |
| Pharmacokinetics | Dose-proportional; food increases bioavailability by 30-45% |
| Clinical dose range | 50–1200 mg daily (MTD 800 mg) |
Research Findings on Preparation Impact
The chemical preparation and optimization of this compound directly impact its biological activity and clinical efficacy. The compound's ability to inhibit crizotinib-resistant ROS1 mutants (e.g., G2032R) at nanomolar concentrations is attributed to the precise chemical modifications introduced during synthesis.
Q & A
Q. What are the primary molecular targets of DS-6051B, and how does its mechanism of action differ from first-generation ROS1/NTRK inhibitors?
this compound is a selective oral tyrosine kinase inhibitor targeting ROS1, NTRK1, NTRK2, and NTRK3. Unlike crizotinib, which primarily inhibits ROS1 and ALK, this compound demonstrates 10–100-fold higher potency against ROS1 and retains activity against the crizotinib-resistant G2032R mutation. Mechanistically, it inhibits kinase phosphorylation in a concentration-dependent manner , validated through kinase assays and Ba/F3 cell models .
Q. What key efficacy and safety findings emerged from early-phase clinical trials of this compound in ROS1-positive NSCLC?
In phase I trials (Japan: NCT02675491; US: NCT02279433), this compound showed:
- Objective Response Rate (ORR): 58.3% (Japan cohort, n=12) and 66.7% in crizotinib-naïve patients .
- Disease Control Rate (DCR): 100% in Japanese patients with measurable lesions .
- Safety Profile: Common adverse events included grade 1–2 transaminase elevation (80%), diarrhea (53.3%), and nausea (46.7%). Dose-limiting toxicities (e.g., grade 3 ALT elevation) led to a recommended phase II dose of 600 mg/day in Japan, vs. 800 mg/day in the US due to pharmacokinetic variability .
Advanced Research Questions
Q. How can preclinical models address this compound’s efficacy against crizotinib-resistant ROS1 mutations like G2032R?
Methodological approaches include:
- In vitro kinase assays: Measure IC50 values for this compound against recombinant ROS1-G2032R mutants (reported IC50: 2.7 nM vs. 1.4 nM for wild-type ROS1) .
- Ba/F3 cell lines: Engineer cells expressing CD74-ROS1 fusion variants to assess proliferation inhibition and phosphorylation blockade .
- Xenograft models: Use ROS1-G2032R-expressing tumor grafts to evaluate dose-dependent tumor regression and tolerability (e.g., 50 mg/kg in mice showed no significant weight loss) .
Q. How should researchers resolve contradictory pharmacokinetic data between ethnic populations in this compound trials?
The 600 mg/day MTD in Japan vs. 800 mg/day in the US was attributed to higher AUC0–24h in Japanese patients after body-weight adjustment . Methodological considerations include:
Q. What statistical strategies are critical for evaluating this compound’s efficacy in crizotinib-resistant populations with limited sample sizes?
Q. How can in vitro and clinical data inform the design of combination therapies involving this compound?
Preclinical data suggest this compound synergizes with:
- EGFR inhibitors: In ROS1/NTRK+ models with co-occurring EGFR mutations.
- Chemotherapy: Sequential dosing to mitigate overlapping toxicities (e.g., hepatotoxicity). Clinical trials should stratify patients by resistance mechanisms (e.g., ROS1 vs. NTRK fusions) and prioritize biomarkers like NGS-confirmed fusion status .
Data Contradictions and Validation
Q. How should researchers interpret discrepancies in this compound’s reported ORR between preclinical and clinical studies?
While preclinical models showed near-complete ROS1 inhibition, clinical ORR in crizotinib-resistant patients was modest (30% in US trials vs. 25% in Japan). Potential explanations include:
Q. What methodologies validate this compound’s target engagement and off-target effects?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
